molecular formula C10H10BrClO2 B8305683 Ethyl 2-bromomethyl-6-chlorobenzoate

Ethyl 2-bromomethyl-6-chlorobenzoate

Cat. No.: B8305683
M. Wt: 277.54 g/mol
InChI Key: WNFPGFCLVLLEAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-bromomethyl-6-chlorobenzoate is a halogenated aromatic ester featuring a bromomethyl (-CH₂Br) group at the 2-position and a chlorine atom at the 6-position of the benzene ring, with an ethyl ester functional group. Halogenated benzoates are widely used as intermediates in pharmaceuticals, agrochemicals, and materials science due to their reactivity in nucleophilic substitutions and cross-coupling reactions .

Properties

Molecular Formula

C10H10BrClO2

Molecular Weight

277.54 g/mol

IUPAC Name

ethyl 2-(bromomethyl)-6-chlorobenzoate

InChI

InChI=1S/C10H10BrClO2/c1-2-14-10(13)9-7(6-11)4-3-5-8(9)12/h3-5H,2,6H2,1H3

InChI Key

WNFPGFCLVLLEAO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=CC=C1Cl)CBr

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Comparisons

The table below summarizes key structural features and properties of Ethyl 2-bromomethyl-6-chlorobenzoate and its analogs:

Compound Name CAS Number Molecular Formula Substituents Key Properties/Applications
This compound Not provided C₉H₈BrClO₂ 2-Bromomethyl, 6-Chloro Intermediate in organic synthesis
Mthis compound 482578-63-2 C₈H₆BrClO₂ 2-Bromomethyl, 6-Chloro Similar reactivity; methyl ester may reduce solubility in polar solvents
Ethyl 2-bromo-3-chloro-6-fluorobenzoate 1805478-71-0 C₉H₇BrClFO₂ 2-Bromo, 3-Chloro, 6-Fluoro Enhanced halogen density for Suzuki-Miyaura couplings
Ethyl 2-amino-6-chloro-3-methylbenzoate 1183546-09-9 C₁₀H₁₂ClNO₂ 2-Amino, 6-Chloro, 3-Methyl Amino group enables amide bond formation; pharmaceutical intermediate
Key Observations:
  • Ester Group Influence: The ethyl ester in the target compound likely increases lipophilicity compared to the methyl analog, improving solubility in organic solvents like ethyl acetate (common in extraction processes, as noted in Table S1 ). Methyl esters, however, may hydrolyze faster due to shorter alkyl chains .
  • Halogen Effects: The bromomethyl group in the target compound is a superior leaving group compared to the amino or methyl substituents in analogs, making it more reactive in SN2 reactions. In contrast, the trifluorinated analog (Ethyl 2-bromo-3-chloro-6-fluorobenzoate) exhibits stronger electron-withdrawing effects, favoring electrophilic aromatic substitution .
  • Functional Group Versatility: The amino group in Ethyl 2-amino-6-chloro-3-methylbenzoate enables diverse derivatization (e.g., acylation), whereas the bromomethyl group in the target compound is pivotal for alkylation reactions .

Physicochemical Properties

  • Solubility : Ethyl esters generally exhibit higher solubility in ethyl acetate (log P ~2.5–3.0) compared to methyl esters, as inferred from partitioning data in clove extracts (Table 20 ).
  • Thermal Stability : Halogenated benzoates typically decompose above 200°C, with bromine substituents reducing stability compared to fluorine .

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